molecular formula C12H15NO2 B8282277 5-Amino-2,2,6,7-tetramethyl-1-benzofuran-3(2H)-one

5-Amino-2,2,6,7-tetramethyl-1-benzofuran-3(2H)-one

Cat. No. B8282277
M. Wt: 205.25 g/mol
InChI Key: CZHKQSRTXRWTKG-UHFFFAOYSA-N
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Patent
US07507841B2

Procedure details

A mixture of 2,2,6,7-tetramethyl-5-nitro-1-benzofuran-3(2H)-one obtained in Reference Example 46 (5.0 g, 21.3 mmol), 10%-palladium carbon (50% hydrous, 500 mg) and ammonium formate (7.06 g, 85.0 mmol) in methanol (100 mL) was heated under reflux for two hours. The solid material was removed and the filtrate was concentrated under reduced pressure. Water and ethyl acetate were added to the residue to separate the organic layer, and the aqueous layer was extracted with ethyl acetate. The combined organic layer was washed with water, dried over anhydrous sodium sulfate and then concentrated under reduced pressure. The solvent was distilled off under reduced pressure to obtain a residue, which was crystallized with ethyl acetate-hexane to obtain 4.0 g (yield 92%) of the title compound. Melting point: 149-150° C.
Name
2,2,6,7-tetramethyl-5-nitro-1-benzofuran-3(2H)-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 46
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
7.06 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
palladium carbon
Quantity
500 mg
Type
catalyst
Reaction Step Five
Yield
92%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:17])[C:6](=[O:7])[C:5]2[CH:8]=[C:9]([N+:14]([O-])=O)[C:10]([CH3:13])=[C:11]([CH3:12])[C:4]=2[O:3]1.C([O-])=O.[NH4+]>CO.[C].[Pd]>[NH2:14][C:9]1[C:10]([CH3:13])=[C:11]([CH3:12])[C:4]2[O:3][C:2]([CH3:1])([CH3:17])[C:6](=[O:7])[C:5]=2[CH:8]=1 |f:1.2,4.5|

Inputs

Step One
Name
2,2,6,7-tetramethyl-5-nitro-1-benzofuran-3(2H)-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(OC2=C(C1=O)C=C(C(=C2C)C)[N+](=O)[O-])C
Step Two
Name
Example 46
Quantity
5 g
Type
reactant
Smiles
Step Three
Name
Quantity
7.06 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Five
Name
palladium carbon
Quantity
500 mg
Type
catalyst
Smiles
[C].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solid material was removed
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Water and ethyl acetate were added to the residue
CUSTOM
Type
CUSTOM
Details
to separate the organic layer
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain a residue, which
CUSTOM
Type
CUSTOM
Details
was crystallized with ethyl acetate-hexane

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=C(C2=C(C(C(O2)(C)C)=O)C1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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